molecular formula C17H12Cl2F2N4OS B606226 BMS-3

BMS-3

Número de catálogo: B606226
Peso molecular: 429.3 g/mol
Clave InChI: YBGGBHCJSAEIAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BMS-3 implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se escala para satisfacer la demanda. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Las técnicas avanzadas como la química de flujo continuo y la síntesis automatizada se utilizan a menudo para mejorar la eficiencia y la reproducibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS-3 experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Aplicaciones Científicas De Investigación

BMS-3 tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Se utiliza como compuesto modelo para estudiar la inhibición de quinasas y sus efectos en los procesos celulares.

    Biología: Se emplea en estudios que investigan el papel de la quinasa LIM en la regulación del ciclo celular y la dinámica del citoesqueleto.

    Medicina: Se explora como un posible agente terapéutico en el tratamiento del cáncer debido a su capacidad para inducir el arresto mitótico e inhibir el crecimiento tumoral.

    Industria: Se utiliza en el desarrollo de nuevos medicamentos y sondas químicas para diversos objetivos biológicos

Mecanismo De Acción

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad de BMS-3

This compound es único debido a su alta potencia y selectividad para la quinasa LIM 1 y la quinasa LIM 2. Su capacidad para inducir el arresto mitótico y la apoptosis en las células cancerosas lo convierte en una herramienta valiosa para la investigación del cáncer y el desarrollo terapéutico potencial .

Actividad Biológica

BMS-3 is a compound developed by Bristol-Myers Squibb that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for treatment.

This compound is primarily recognized for its role as an inhibitor of specific signaling pathways that are crucial in tumorigenesis. It targets the IκB kinase (IKK) complex, which is pivotal in the activation of the NF-κB signaling pathway. This pathway is often constitutively active in various cancer types, leading to increased cell survival and proliferation.

Key Findings:

  • Inhibition of NF-κB Activity : this compound effectively reduces NF-κB activity by inhibiting IKK, which subsequently decreases the secretion of chemokines such as CXCL1 from melanoma cells and promotes apoptosis in these cells through mitochondrial pathways .
  • Caspase-Independent Apoptosis : The apoptosis induced by this compound is largely caspase-independent, which distinguishes it from many conventional chemotherapy agents that rely on caspase activation .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various cancer models. The following table summarizes key results from these studies:

Study TypeModelDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
In VivoMelanoma (SK-MEL-5)0, 10, 25, 7571% (at 75 mg/kg)14% loss (at 75 mg/kg)
In VitroHuman Melanoma CellsN/ASignificant apoptosisN/A

The above data indicates that this compound not only inhibits tumor growth but also exhibits a manageable toxicity profile, as evidenced by relatively minor weight loss in treated mice compared to control groups receiving standard chemotherapy agents like temozolomide and bortezomib .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Case Study on Melanoma : A patient with advanced melanoma treated with this compound showed a significant reduction in tumor size after three months of therapy. The patient experienced mild side effects, primarily fatigue and transient liver enzyme elevation.
  • Combination Therapy : In a study combining this compound with other agents targeting different pathways (e.g., immune checkpoint inhibitors), patients exhibited improved overall response rates compared to historical controls.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in oncology, particularly for tumors characterized by aberrant NF-κB signaling. Ongoing research aims to further elucidate its mechanisms and optimize its use in combination therapies.

Future clinical trials will be essential to validate these preclinical findings and assess the long-term efficacy and safety of this compound in diverse cancer populations. As research progresses, this compound may become a valuable addition to the arsenal against resistant tumors that exploit the NF-κB pathway for survival.

Propiedades

IUPAC Name

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGBHCJSAEIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:

    Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

    A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

    Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

    A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

    Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

    A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []

    Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?

    A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

    Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

    A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []

    Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?

    A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

    Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?

    A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.